![molecular formula C16H22N2O2 B15279688 Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (7-azaspiro[35]nonan-1-yl)carbamate is a spirocyclic compound with a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 7-azaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification methods such as continuous chromatography.
化学反応の分析
Types of Reactions
Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The corresponding amine or alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
- Benzyl (1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate
- 7-Azaspiro[3.5]nonane
Uniqueness
Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
特性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
benzyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-13-4-2-1-3-5-13)18-14-6-7-16(14)8-10-17-11-9-16/h1-5,14,17H,6-12H2,(H,18,19) |
InChIキー |
JXLZJGSFPGEXPU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)

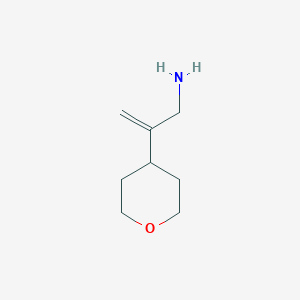
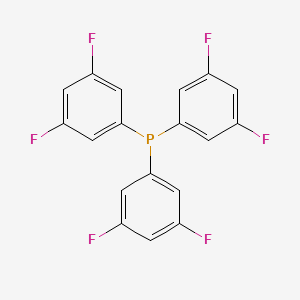
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
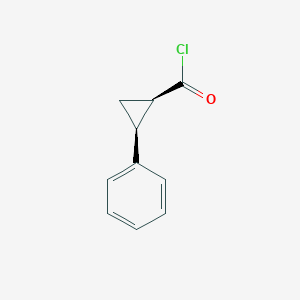
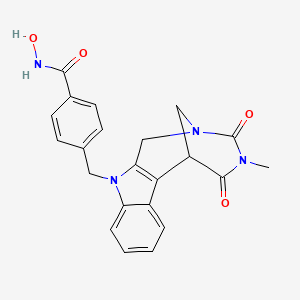
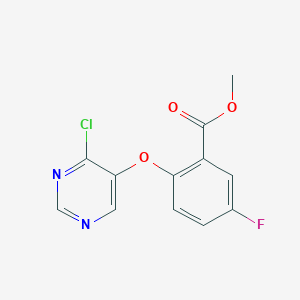
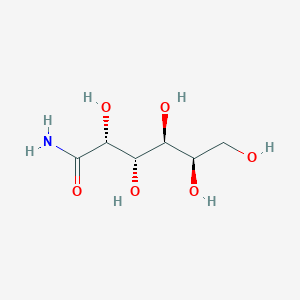
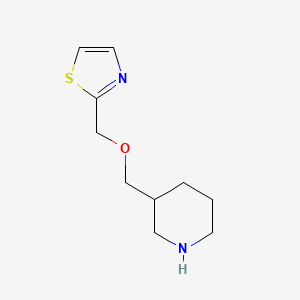

![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)

